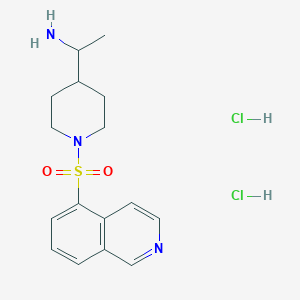

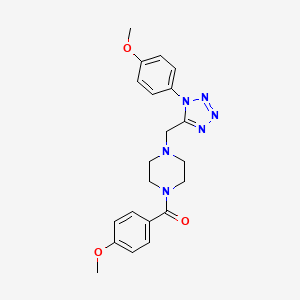

![molecular formula C16H16F3N3O6 B2722575 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339099-24-0](/img/structure/B2722575.png)

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene (DNT-TFP) is an organic compound with a unique chemical structure that is of interest to chemists and materials scientists alike. It is a relatively new compound and has only been reported in the literature since 2019. DNT-TFP is a small molecule with a molecular weight of 384.5 g/mol, and is composed of a nitro-trifluoromethylphenyl group attached to a seven-membered spirocyclic ring system. This compound has been found to possess interesting properties, such as high solubility in both organic and aqueous solvents, and a low boiling point. Due to its unique chemical structure, DNT-TFP has potential applications in a variety of fields, such as material science, organic synthesis, and drug discovery.

科学的研究の応用

Analgesic Activity of Novel Spiro Heterocycles

Compounds related to the structure of interest have been studied for their analgesic properties. For instance, a study on 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes and related compounds demonstrated significant analgesic activity in animal models. The analgesic properties were mainly associated with the 2-amino-1,3-thiazine ring system, suggesting potential therapeutic applications for pain management N. Cohen, B. Banner, R. Lopresti, 1978.

Asymmetric Synthesis for Marine Natural Toxins

The asymmetric construction of azaspiro[5.6]dodec-9-ene systems has been applied in the synthesis of marine natural toxins. A study described the use of Diels-Alder reactions to achieve high exo-selectivity and excellent enantioselectivity, highlighting the utility of such compounds in synthesizing biologically active molecules J. Ishihara, M. Horie, Yoshikatsu Shimada, S. Tojo, A. Murai, 2002.

Copper-mediated Synthesis of Trifluoromethylated Compounds

A study on the copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides highlighted a method to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This approach offers moderate to high yields and showcases excellent regioselectivity and diastereoselectivity, expanding the toolbox for synthesizing fluorinated organic compounds Guifang Han, Qiang Wang, Yu‐Xin Liu, Qingmin Wang, 2014.

Application in Anticonvulsant Research

Continued structure-activity studies on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which displayed anti-electroshock seizure activity, underline the importance of such compounds in developing new anticonvulsant medications. This research provides insight into the potential therapeutic applications of azaspirocyclic compounds V. Farrar, M. Ciechanowicz-rutkowska, J. Grochowski, P. Serdà, T. Pilati, G. Filippini, C. Hinko, A. El-Assadi, J. Moore, I. Edafiogho, 1993.

Novel ‘3F’-based Fluorinated Monomer for Polyimides

Research into fluorinated diamine monomers, such as the ‘3F’ fluorinated diamine based on trifluoroacetophenone, emphasizes the development of new materials with potential applications in high-performance polymers. The synthesis and characterization of these polyimides suggest their utility in creating materials with excellent thermal stability and solvent resistance M. Brink, Donald K. Brandom, G. Wilkes, J. Mcgrath, 1994.

特性

IUPAC Name |

3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O6/c17-16(18,19)11-9-12(21(23)24)14(13(10-11)22(25)26)20-5-3-15(4-6-20)27-7-1-2-8-28-15/h1-2,9-10H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVWISFQNWMAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCC=CCO2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

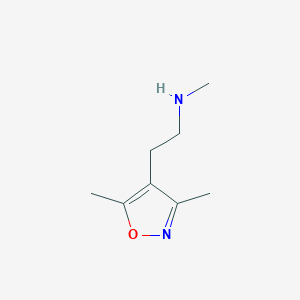

![3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2722493.png)

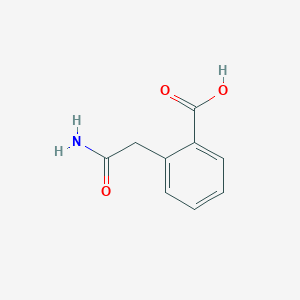

![1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2722495.png)

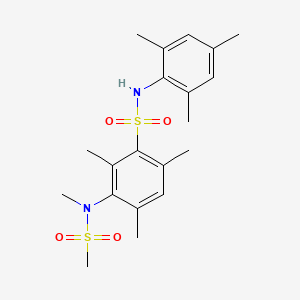

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2722500.png)

![3-(4-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2722501.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B2722503.png)

![3-Fluorosulfonyloxy-5-[methyl(oxolan-2-ylmethyl)carbamoyl]pyridine](/img/structure/B2722508.png)